molecular formula C28H24N4O4 B389149 4-[2H-1,3-benzodioxol-5-yl(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one CAS No. 313050-14-5

4-[2H-1,3-benzodioxol-5-yl(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

Cat. No.: B389149
CAS No.: 313050-14-5
M. Wt: 480.5g/mol
InChI Key: RGLQIXVLWLGTDV-UHFFFAOYSA-N
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Description

The compound 4-[2H-1,3-benzodioxol-5-yl(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one is a complex organic molecule that features a 1,3-benzodioxole ring, a pyrazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2H-1,3-benzodioxol-5-yl(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the 1,3-benzodioxole ring: This can be achieved by cyclization of catechol with formaldehyde.

    Synthesis of the pyrazole ring: This involves the reaction of hydrazine with a β-diketone.

    Coupling reactions: The benzodioxole and pyrazole intermediates are coupled using a suitable linker, often involving a Friedel-Crafts acylation or alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2H-1,3-benzodioxol-5-yl(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[2H-1,3-benzodioxol-5-yl(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-[2H-1,3-benzodioxol-5-yl(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Specific pathways and targets would depend on the context of its application, such as anticancer or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole derivatives: These compounds share the benzodioxole ring and exhibit similar biological activities.

    Pyrazole derivatives: Compounds with pyrazole rings are known for their diverse pharmacological properties.

    Phenyl-substituted pyrazoles: These compounds have similar structural features and are used in various medicinal chemistry applications.

Uniqueness

The uniqueness of 4-[2H-1,3-benzodioxol-5-yl(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one lies in its combination of the benzodioxole and pyrazole rings, along with specific substituents that confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

313050-14-5

Molecular Formula

C28H24N4O4

Molecular Weight

480.5g/mol

IUPAC Name

4-[1,3-benzodioxol-5-yl-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C28H24N4O4/c1-17-24(27(33)31(29-17)20-9-5-3-6-10-20)26(19-13-14-22-23(15-19)36-16-35-22)25-18(2)30-32(28(25)34)21-11-7-4-8-12-21/h3-15,26,29-30H,16H2,1-2H3

InChI Key

RGLQIXVLWLGTDV-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC4=C(C=C3)OCO4)C5=C(NN(C5=O)C6=CC=CC=C6)C

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC4=C(C=C3)OCO4)C5=C(NN(C5=O)C6=CC=CC=C6)C

Origin of Product

United States

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